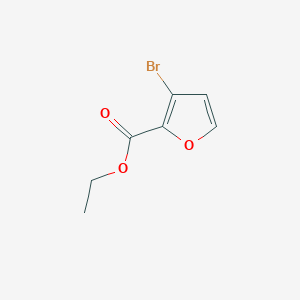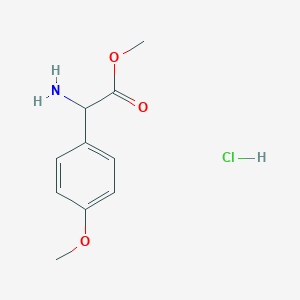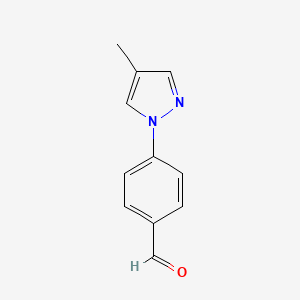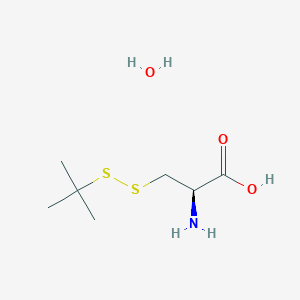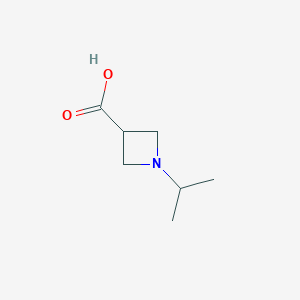
Pentafluorophenyl 4-morpholin-4-ylbenzoate
Vue d'ensemble
Description
Pentafluorophenyl 4-morpholin-4-ylbenzoate (PFPMB) is a compound used in the field of organic chemistry. It has a molecular formula of C17H12F5NO3 and a molecular weight of 373.28 g/mol .
Molecular Structure Analysis
The molecular structure of PFPMB is represented by the SMILES notation: FC1=C(F)C(F)=C(OC(=O)C2=CC=C(C=C2)N2CCOCC2)C(F)=C1F . This indicates the presence of a pentafluorophenyl group, a morpholinyl group, and a benzoate group in the molecule.Physical And Chemical Properties Analysis
PFPMB has a molecular weight of 373.28 g/mol . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Polyhalogenated Compounds in Indoor Air and Dust :Research has identified the presence and impact of various polyhalogenated compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), in indoor environments. These studies are crucial for understanding the environmental persistence and human exposure to hazardous compounds through inhalation and dust ingestion. For example, a study analyzed concentrations of PCBs, PBDEs, and other related compounds in indoor air and dust samples from modern homes in Japan, highlighting the significance of monitoring these substances due to their potential health effects (Takigami et al., 2009).
Occupational Exposure and Health Effects :Another area of research focuses on the occupational exposure to hazardous chemicals, including polyhalogenated dibenzo-p-dioxins and dibenzofurans, and their long-term health effects. Studies have investigated the body burden of such compounds in specific populations, such as firefighters, due to their increased risk of exposure in the line of duty. These studies contribute to our understanding of the risks associated with exposure to toxic substances and the need for protective measures in occupational settings (Shaw et al., 2013).
Environmental Contamination and Human Exposure :Research on environmental contamination by polyhalogenated compounds, including their presence in human milk and the implications for human exposure, especially in pregnant women and infants, is critical. Such studies provide insights into the accumulation of toxic substances in the human body and the potential health risks, advocating for stringent environmental regulations and measures to reduce exposure (Chen et al., 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO3/c18-11-12(19)14(21)16(15(22)13(11)20)26-17(24)9-1-3-10(4-2-9)23-5-7-25-8-6-23/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYQDNSLPIRXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640181 | |
| Record name | Pentafluorophenyl 4-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921938-51-4 | |
| Record name | Pentafluorophenyl 4-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




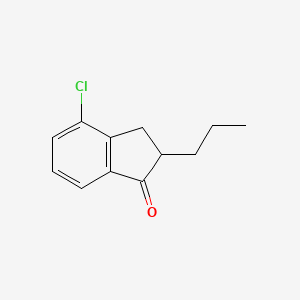

![6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1613130.png)

